molecular formula C42H27N9 B14252173 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) CAS No. 313950-73-1

2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)

Cat. No.: B14252173
CAS No.: 313950-73-1
M. Wt: 657.7 g/mol
InChI Key: SQZHJTBSAYEGEZ-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine): is a complex organic compound characterized by its unique structure, which includes three imidazo[4,5-b]pyridine units attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[4,5-b]pyridine units: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the benzene ring: The imidazo[4,5-b]pyridine units are then attached to the benzene ring through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine units.

    Substitution: Various substitution reactions can occur, particularly on the phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological processes.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine) is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

313950-73-1

Molecular Formula

C42H27N9

Molecular Weight

657.7 g/mol

IUPAC Name

2-[3,5-bis(3-phenylimidazo[4,5-b]pyridin-2-yl)phenyl]-3-phenylimidazo[4,5-b]pyridine

InChI

InChI=1S/C42H27N9/c1-4-13-31(14-5-1)49-37(46-34-19-10-22-43-40(34)49)28-25-29(38-47-35-20-11-23-44-41(35)50(38)32-15-6-2-7-16-32)27-30(26-28)39-48-36-21-12-24-45-42(36)51(39)33-17-8-3-9-18-33/h1-27H

InChI Key

SQZHJTBSAYEGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC(=CC(=C4)C5=NC6=C(N5C7=CC=CC=C7)N=CC=C6)C8=NC9=C(N8C1=CC=CC=C1)N=CC=C9

Origin of Product

United States

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